molecular formula C10H16N2O3 B6629958 1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one

1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one

Cat. No.: B6629958
M. Wt: 212.25 g/mol
InChI Key: GFFGPTFASSTTRR-MRVPVSSYSA-N
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Description

1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one, commonly known as Oxcarbazepine, is a chemical compound used in the treatment of epilepsy and bipolar disorder. It is a derivative of the anticonvulsant carbamazepine and is considered to be a second-generation antiepileptic drug. The purpose of

Mechanism of Action

Oxcarbazepine works by blocking voltage-gated sodium channels in the brain, which reduces the activity of neurons and prevents seizures. It also increases the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to calm the brain and reduce anxiety.
Biochemical and Physiological Effects:
Oxcarbazepine has been shown to have minimal side effects compared to other antiepileptic drugs. It does not cause significant sedation, cognitive impairment, or weight gain. However, it can cause hyponatremia, a condition where the blood sodium levels become too low. This can lead to seizures, confusion, and other neurological symptoms.

Advantages and Limitations for Lab Experiments

Oxcarbazepine is widely used in laboratory experiments to study the mechanisms of epilepsy and bipolar disorder. It is relatively easy to administer and has a low risk of adverse effects. However, its effects can be unpredictable and can vary depending on the animal model used. It is also important to note that the mechanisms of action of Oxcarbazepine may differ from those of other antiepileptic drugs, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Oxcarbazepine. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Another area of research is the development of new formulations of Oxcarbazepine that can be administered more efficiently and have fewer side effects. Finally, there is a need for more studies on the long-term effects of Oxcarbazepine on brain function and behavior.
Conclusion:
In conclusion, Oxcarbazepine is a widely used antiepileptic and mood-stabilizing drug that has been extensively studied for its therapeutic properties. It works by blocking voltage-gated sodium channels in the brain and increasing the activity of GABA. While it has minimal side effects, it can cause hyponatremia, and its effects can be unpredictable in laboratory experiments. Future research on Oxcarbazepine will focus on its potential use in the treatment of neuropathic pain, the development of new formulations, and the long-term effects on brain function and behavior.

Synthesis Methods

Oxcarbazepine is synthesized by reacting 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide with ethylene oxide in the presence of sodium hydride. The resulting product is then hydrolyzed with hydrochloric acid to yield Oxcarbazepine. This synthesis method was first described in the 1980s and has been used ever since.

Scientific Research Applications

Oxcarbazepine has been extensively studied for its antiepileptic and mood-stabilizing properties. It has been shown to be effective in the treatment of partial seizures, generalized tonic-clonic seizures, and bipolar disorder. Research has also been conducted on its potential use in the treatment of neuropathic pain, migraine headaches, and alcohol withdrawal syndrome.

Properties

IUPAC Name

1-[(2R)-oxolane-2-carbonyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9-3-5-12(6-4-11-9)10(14)8-2-1-7-15-8/h8H,1-7H2,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGPTFASSTTRR-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N2CCC(=O)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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